molecular formula C6H12N2O B3100181 2-Oxa-5,8-diazaspiro[3.5]nonane CAS No. 1363382-90-4

2-Oxa-5,8-diazaspiro[3.5]nonane

Cat. No. B3100181
CAS RN: 1363382-90-4
M. Wt: 128.17
InChI Key: SDYCEPNUOZPFMG-UHFFFAOYSA-N
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Description

“2-Oxa-5,8-diazaspiro[3.5]nonane” is a chemical compound . It is also known as “5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane” with a CAS Number of 1638765-27-1 . The molecular weight of this compound is 218.3 .


Molecular Structure Analysis

The linear formula of “5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane” is C13H18N2O . For “this compound dihydrochloride”, the linear formula is C6H14CL2N2O .


Physical And Chemical Properties Analysis

The density of “5-Oxa-2,8-diazaspiro[3.5]nonane” is predicted to be 1.13±0.1 g/cm3 . The pKa is predicted to be 9.11±0.20 .

Scientific Research Applications

Improved Synthetic Methods

Researchers have developed various synthetic methods to produce diazaspiro nonane derivatives, including 2-Oxa-5,8-diazaspiro[3.5]nonane. For example, one study reported an improved synthesis of diazaspiro[4.4] nonane derivatives, emphasizing higher efficiency and better yield through a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction processes, starting from malononitrile (Ji Zhiqin, 2004). Another approach involved the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition of nitrilimides to furanone derivatives, showcasing the versatility of diazaspiro nonane structures in organic synthesis (A. Farag, Y. M. Elkholy, K. A. Ali, 2008).

Spirocyclic Compound Synthesis

Spirocyclic compounds, including those based on the this compound scaffold, are challenging targets due to their complex structures and significant biological activities. Various strategies have been developed for synthesizing these spiroaminals, highlighting the importance of this compound derivatives in accessing novel chemical space (M. Sinibaldi, I. Canet, 2008).

Synthesis and Characterization

One study focused on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This method preserved the pyrrolidinedione ring, incorporating it into the spirocyclic scaffold, demonstrating an efficient route to synthesize complex spirocyclic structures (Thanh‐Truc Huynh, V. Nguyen, H. Nishino, 2017). Another approach presented a novel synthesis route for spirocyclic oxetane-fused benzimidazoles, expanding the application of this compound derivatives in synthesizing heterocyclic compounds with potential biological activities (M. Gurry, P. McArdle, F. Aldabbagh, 2015).

Safety and Hazards

The safety data sheet for “2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane” suggests that it should be kept away from heat/sparks/open flames/hot surfaces and no smoking should be allowed near it. In case of inhalation, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed .

properties

IUPAC Name

2-oxa-5,8-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-8-6(3-7-1)4-9-5-6/h7-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYCEPNUOZPFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CN1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305150
Record name 2-Oxa-5,8-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363382-90-4
Record name 2-Oxa-5,8-diazaspiro[3.5]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-5,8-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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